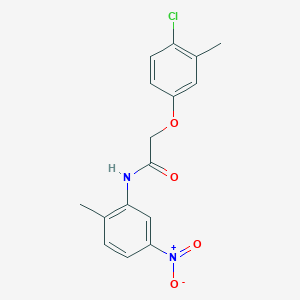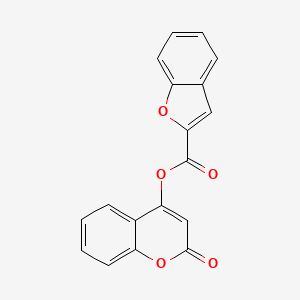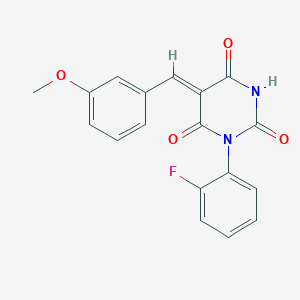
N-(3-fluorophenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-fluorophenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine, also known as FM-381, is a small molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which plays a critical role in the development and function of B-cells. FM-381 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and inflammatory disorders.
作用机制
N-(3-fluorophenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine works by inhibiting BTK, a key enzyme in the B-cell receptor signaling pathway. BTK plays a critical role in B-cell development and function, and its dysregulation has been implicated in the pathogenesis of B-cell malignancies, autoimmune diseases, and inflammatory disorders. By inhibiting BTK, this compound blocks the activation of downstream signaling pathways, leading to the suppression of B-cell proliferation and cytokine production.
Biochemical and Physiological Effects:
This compound has been shown to have a selective inhibitory effect on BTK, with minimal activity against other kinases. This selectivity is important for reducing off-target effects and improving the safety profile of the drug. In addition, this compound has good oral bioavailability and pharmacokinetic properties, making it a promising candidate for further development.
实验室实验的优点和局限性
One advantage of N-(3-fluorophenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine is its selectivity for BTK, which allows for more specific targeting of B-cell signaling pathways. However, one limitation of this compound is its potential for drug resistance, as mutations in BTK can lead to reduced sensitivity to the drug. Additionally, further studies are needed to determine the optimal dosing and treatment regimens for this compound in different disease settings.
未来方向
There are several potential future directions for N-(3-fluorophenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine research. One area of interest is the development of combination therapies with other targeted agents, such as PI3K inhibitors or immunomodulatory drugs, to improve efficacy and overcome drug resistance. Another potential direction is the exploration of this compound in other disease settings, such as multiple sclerosis or systemic lupus erythematosus. Finally, further optimization of the synthesis and formulation of this compound could lead to improved pharmacokinetic properties and increased clinical utility.
合成方法
The synthesis of N-(3-fluorophenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine involves several steps, starting with the reaction of 3-fluoroaniline with 2-chloro-6-methylpyrimidine to form 2-(3-fluorophenyl)-6-methylpyrimidine. This intermediate is then reacted with morpholine in the presence of a base to yield the final product, this compound. The synthesis of this compound has been optimized to improve yield and purity, making it a viable candidate for further development.
科学研究应用
N-(3-fluorophenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine has been extensively studied in preclinical models of B-cell malignancies, autoimmune diseases, and inflammatory disorders. In a study published in Cancer Research, this compound was found to inhibit the growth of B-cell lymphoma cell lines in vitro and in vivo. In another study published in the Journal of Immunology, this compound was shown to suppress the production of pro-inflammatory cytokines in a mouse model of rheumatoid arthritis. These findings suggest that this compound has potential as a therapeutic agent for these diseases.
属性
IUPAC Name |
N-(3-fluorophenyl)-6-methyl-2-morpholin-4-ylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O/c1-11-9-14(18-13-4-2-3-12(16)10-13)19-15(17-11)20-5-7-21-8-6-20/h2-4,9-10H,5-8H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYPUZAQLSRMTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26660480 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![N-{4-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)carbonohydrazonoyl]phenyl}acetamide](/img/structure/B5883936.png)
![N'-{[2-(2-methylphenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5883938.png)

![7-isobutyl-8,9-dimethyl-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5883957.png)

